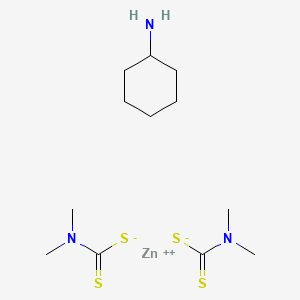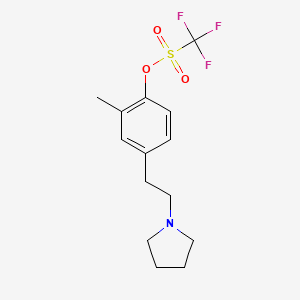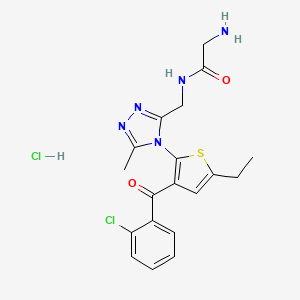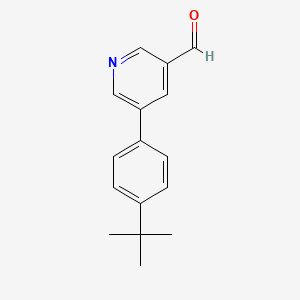
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine carbaldehydes. This compound is characterized by the presence of a tert-butylphenyl group attached to the pyridine ring at the 5-position and an aldehyde group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-tert-butylphenyl is coupled with a halogenated pyridine-3-carbaldehyde under the catalysis of palladium and a base .
Another method involves the direct formylation of 5-(4-tert-butylphenyl)pyridine using Vilsmeier-Haack reaction conditions. This reaction typically uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups
Major Products Formed
Oxidation: 5-(4-Tert-butylphenyl)pyridine-3-carboxylic acid
Reduction: 5-(4-Tert-butylphenyl)pyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the electrophile used
科学研究应用
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aldehyde-containing molecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The pyridine ring can also engage in coordination chemistry with metal ions, making it useful in catalysis and material science .
相似化合物的比较
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the tert-butylphenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Tert-butylbenzaldehyde: Contains the tert-butylphenyl group but lacks the pyridine ring, limiting its applications in coordination chemistry and catalysis.
5-Phenylpyridine-3-carbaldehyde: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde is unique due to the combination of the tert-butylphenyl group and the pyridine ring, which imparts specific steric and electronic characteristics. This makes it particularly useful in applications where both bulkiness and coordination ability are desired.
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
5-(4-tert-butylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)15-6-4-13(5-7-15)14-8-12(11-18)9-17-10-14/h4-11H,1-3H3 |
InChI 键 |
BKFBFANGVQDXFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


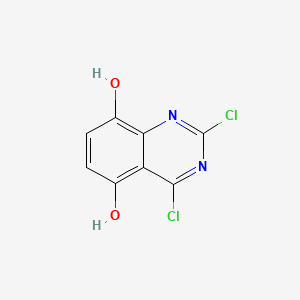

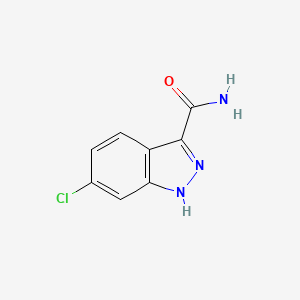
![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
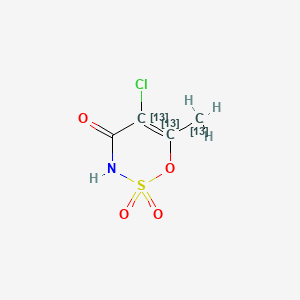
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)

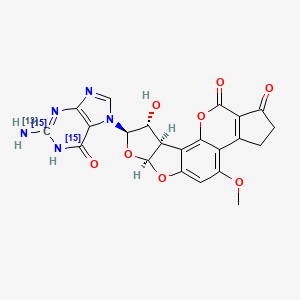
![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
